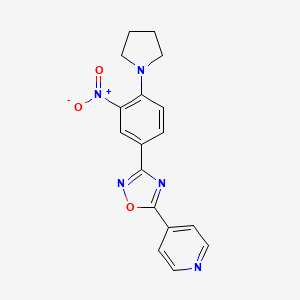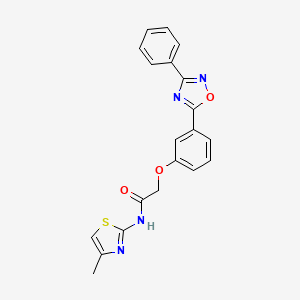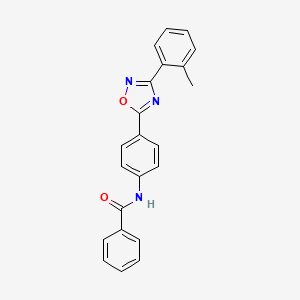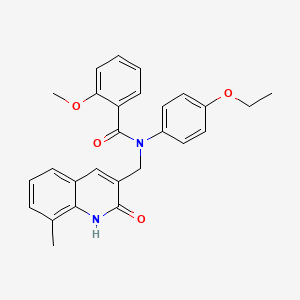![molecular formula C14H18ClN3O3 B7709329 N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)
N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide, also known as CMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide selectively binds to and blocks the activity of mGluR5, a G protein-coupled receptor that modulates the release of neurotransmitters, such as glutamate, in the brain. The inhibition of mGluR5 by this compound results in a decrease in the release of glutamate, which is involved in several physiological and pathological processes, including synaptic plasticity, learning and memory, and drug addiction.
Biochemical and Physiological Effects
This compound has been shown to modulate several physiological and pathological processes in the central nervous system. The selective inhibition of mGluR5 by this compound has been shown to reduce synaptic plasticity, which is involved in learning and memory. This compound has also been shown to reduce pain perception, anxiety, and depression in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide has several advantages for lab experiments, including its high selectivity and potency for mGluR5, which allows for specific modulation of this receptor subtype. However, this compound also has some limitations, including its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide, including its potential therapeutic applications in various neurological and psychiatric disorders. This compound has been shown to modulate several physiological and pathological processes in the central nervous system, and further research is needed to explore its potential therapeutic effects in humans. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Méthodes De Synthèse
N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide can be synthesized through a multi-step process starting from 3-chloro-4-methoxybenzaldehyde and 4-chlorobenzylamine. The synthesis involves several chemical reactions, including condensation, reduction, and cyclization, to yield the final product.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. The selective inhibition of mGluR5 by this compound has been shown to modulate several physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, anxiety, depression, and drug addiction.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-(pentan-3-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-4-9(5-2)17-18-14(20)13(19)16-10-6-7-12(21-3)11(15)8-10/h6-8H,4-5H2,1-3H3,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOBFUXKQIUSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)



![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)



